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Compound of Interest

Compound Name: Indolizomycin

CAS No.: 94935-24-7

Cat. No.: B1230919

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indolizomycin is a structurally unique natural product featuring a dense array of functionality,

including a hemiaminal, a cyclopropane ring, and an epoxide. Its complex architecture has

made it a challenging target for total synthesis, attracting the attention of synthetic organic

chemists. The first total synthesis of racemic indolizomycin was accomplished by Danishefsky

and coworkers, a landmark achievement in natural product synthesis.[1][2] This document

provides a detailed overview of the laboratory synthesis of Indolizomycin, focusing on the

seminal work of the Danishefsky group. It includes a summary of the key synthetic strategies,

detailed experimental protocols for crucial steps, and tabulated data for easy reference.

Key Synthetic Strategies
The total synthesis of (±)-Indolizomycin by Danishefsky and coworkers is a multi-step process

that employs several key name reactions and strategic chemical transformations.[3] The

synthesis is characterized by the late-stage introduction of the sensitive triene and
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carbinolamine functionalities to manage the instability of the final product.[4] The core of the

strategy revolves around the following key transformations:

Aza-Robinson Annulation: This reaction is used to construct the core indolizidine skeleton.[2]

[3]

McCluskey Fragmentation: A vinylogous McCluskey fragmentation is a pivotal step to install

key functionalities.[1][2][3]

Wharton Fragmentation: This reaction is employed to generate an important allylic alcohol

intermediate.[1][3]

Julia Olefination: This olefination reaction is utilized for the construction of the trienyl side

chain.[2][3]

Schenck Ene Reaction: An ene reaction is used in the elaboration of the side chain.[1]

The protecting group strategy is also crucial, with the [2-(trimethylsilyl)ethoxy]carbonyl (TEOC)

group playing a key role in the successful completion of the synthesis.[2]

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of

(±)-Indolizomycin as reported by Danishefsky and coworkers.
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Step No.
Transfor
mation

Starting
Material

Product

Reagents
and
Condition
s

Yield (%)
Referenc
e

1

Aza-

Robinson

Annulation

Diazo

ketone

Dihydropyri

done

1.

Rh₂(OAc)₄

(2 mol%),

PhH, Δ2.

Raney Ni,

acetone

65 [1]

2

Vinylogous

McCluskey

Fragmentat

ion

Dihydropyri

done
Azoninone

1.

Me₃OBF₄,

CH₂Cl₂, 0

°C2.

NaBH₄,

MeOH, 0

°C to r.t.3.

F, PhH

30 (4

steps)
[1]

3

Schenck

Ene

Reaction

Methyl enol

ether
Enol

O₂ (1 atm),

py (2

mol%), K,

hν, PhH,

then Ph₃P

58 (E/Z =

3:2)
[1]

4
Julia

Olefination
Enal Triene

1. M, THF–

hexane

(22:1), –78

°C then

Ac₂O, –78

°C to r.t.2.

NaHg,

THF–

MeOH

(3:1), –20

°C

52 [1]
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5
Epoxidatio

n

Allylic

alcohol
Epoxide

H₂O₂,

NaOH,

MeOH–

H₂O (15:1),

0 °C to r.t.

77 [1]

6

Final

Deprotectio

n and

Cyclization

TEOC-

amino

ketone

Indolizomy

cin

TBAF, THF,

0 °C
21 [1]

Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of

(±)-Indolizomycin.

Protocol 1: Aza-Robinson Annulation for the Synthesis
of Dihydropyridone
This protocol describes the rhodium-catalyzed annulation of a diazo ketone to form the

dihydropyridone core.

Materials:

Diazo ketone starting material

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

Benzene (PhH), anhydrous

Raney Nickel

Acetone

Standard glassware for inert atmosphere reactions

Heating mantle and magnetic stirrer
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Filtration apparatus

Procedure:

A solution of the diazo ketone in anhydrous benzene is prepared under an inert atmosphere

(e.g., argon or nitrogen).

Rhodium(II) acetate dimer (2 mol%) is added to the solution.

The reaction mixture is heated to reflux and stirred until the starting material is consumed

(monitored by TLC).

The reaction mixture is cooled to room temperature and the solvent is removed under

reduced pressure.

The crude intermediate is dissolved in acetone.

Raney Nickel is added to the solution and the mixture is stirred vigorously.

The reaction progress is monitored by TLC. Upon completion, the Raney Nickel is removed

by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure and the resulting crude dihydropyridone

is purified by column chromatography on silica gel to afford the final product.

Protocol 2: Epoxidation of the Allylic Alcohol
This protocol details the epoxidation of a key allylic alcohol intermediate.

Materials:

Allylic alcohol intermediate

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Sodium hydroxide (NaOH)

Methanol (MeOH)
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Water (H₂O)

Ice bath

Magnetic stirrer

Standard glassware

Procedure:

The allylic alcohol is dissolved in a 15:1 mixture of methanol and water.

The solution is cooled to 0 °C in an ice bath.

Aqueous sodium hydroxide is added, followed by the dropwise addition of 30% aqueous

hydrogen peroxide.

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

The reaction is monitored by TLC. Once the starting material is consumed, the reaction is

quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution).

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude epoxide is purified by column chromatography on silica gel.

Visualizations
Synthetic Pathway of (±)-Indolizomycin
The following diagram illustrates the overall synthetic route to (±)-Indolizomycin as developed

by Danishefsky and coworkers.

Diazo Ketone DihydropyridoneAza-Robinson Annulation Azoninone

Vinylogous
McCluskey Fragmentation Methyl Enol EtherElaboration EnolSchenck Ene Reaction EnalOxidation TrieneJulia Olefination Allylic AlcoholReduction EpoxideEpoxidation TEOC-Amino KetoneFurther Elaboration (±)-Indolizomycin
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1230919/docs?utm_src=pdf-body#application-notes-protocols-laboratory-synthesis-of-indolizomycin
https://www.benchchem.com/product/b1230919/docs?utm_src=pdf-body#application-notes-protocols-laboratory-synthesis-of-indolizomycin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Total synthesis pathway of (±)-Indolizomycin.

Experimental Workflow for Epoxidation
The following diagram outlines the general laboratory workflow for the epoxidation step.
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Caption: General workflow for the epoxidation of the allylic alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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